2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with an iodine atom at the 2-position and a methyl group at the 5-position
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of this compound typically involves the halogenation of 5-methyl-1H-pyrrolo[2,3-b]pyridine.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrrolo[2,3-b]pyridine derivative .
Mechanism of Action
Target of Action
2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine primarily targets the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . FGFRs are crucial in regulating cell proliferation, differentiation, and survival. Abnormal activation of these receptors is associated with various cancers, making them significant targets for anticancer therapies.
Mode of Action
This compound acts as an inhibitor of FGFRs. It binds to the ATP-binding site of the receptor’s tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways . By inhibiting FGFR activity, the compound disrupts the signaling required for tumor growth and survival.
Biochemical Pathways
The inhibition of FGFRs by this compound affects several key signaling pathways:
- PLCγ Pathway : This pathway is involved in cell motility and invasion. Inhibition reduces the metastatic potential of cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound include its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
At the molecular level, the inhibition of FGFRs leads to decreased phosphorylation of downstream signaling proteins, resulting in reduced cell proliferation and increased apoptosis. At the cellular level, this translates to inhibited tumor growth, reduced metastatic potential, and increased sensitivity to other anticancer therapies .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors:
- Presence of Other Compounds : Co-administration with other drugs can affect its metabolism and efficacy, either through competitive inhibition or induction of metabolic enzymes .
Understanding these factors is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
Scientific Research Applications
2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine: Similar in structure but with the iodine atom at the 3-position.
5-Methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodo-1H-pyrrolo[2,3-b]pyridine: Similar but without the methyl group at the 5-position.
Uniqueness: 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the iodine atom and the methyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Biological Activity
2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a pyrrole ring fused with a pyridine ring, along with an iodine substituent at the 2-position and a methyl group at the 5-position. This unique configuration contributes to its biological activity.
Biological Activities
1. Anticancer Activity
Studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines through multiple mechanisms:
- Cell Proliferation Inhibition: The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Apoptosis Induction: Research has shown that treatment with this compound leads to increased apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10.5 | Cell cycle arrest and apoptosis |
A549 | 12.8 | Induction of apoptotic pathways |
2. Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. It inhibits the activity of enzymes involved in the inflammatory process, particularly:
- 5-Lipoxygenase (5-LO): It has been reported to inhibit 5-LO with an IC50 value of approximately 15 µM, which is significant for reducing leukotriene synthesis in inflammatory conditions .
3. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains:
- Bacterial Inhibition: The compound exhibited moderate activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µM .
Table 2: Antimicrobial Activity of this compound
Bacteria | MIC (µM) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving various cancer cell lines, treatment with this compound led to a significant reduction in cell viability. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of this compound demonstrated its ability to reduce paw edema in animal models by inhibiting leukotriene synthesis. The results were comparable to established anti-inflammatory drugs like indomethacin .
Properties
IUPAC Name |
2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-6-3-7(9)11-8(6)10-4-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCIAOFNHZOPMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC(=C2)I)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855743 | |
Record name | 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-15-6 | |
Record name | 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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